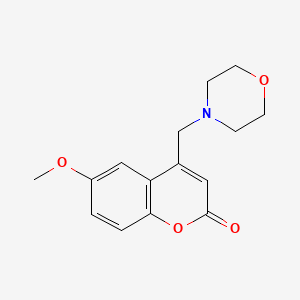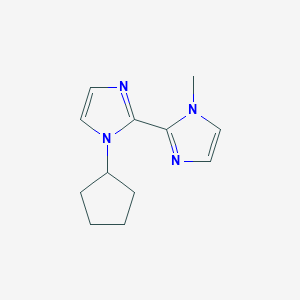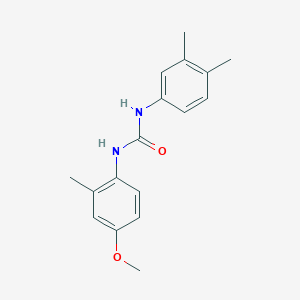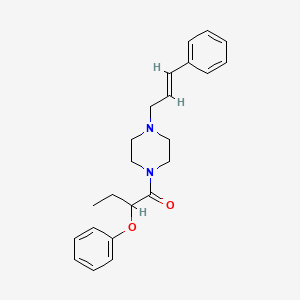![molecular formula C14H18N4OS B5345718 2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5345718.png)
2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide, commonly known as IMT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. IMT is a member of the triazole family of compounds and has been found to exhibit various biological activities, including antifungal, anticancer, and antibacterial properties.
作用機序
The mechanism of action of IMT is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. For example, IMT has been found to inhibit the activity of chitin synthase, an enzyme involved in fungal cell wall synthesis. Additionally, IMT has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
IMT has been found to have various biochemical and physiological effects. For example, IMT has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, IMT has been found to inhibit the formation of biofilms, which are communities of microorganisms that can cause infections. IMT has also been found to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using IMT in lab experiments is its broad-spectrum activity against various microorganisms and cancer cell lines. Additionally, IMT has been found to have low toxicity in animal models, making it a potentially safe therapeutic agent. However, one limitation of using IMT in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on IMT. One area of interest is the development of IMT-based therapeutics for the treatment of fungal infections, cancer, and bacterial infections. Additionally, further studies are needed to elucidate the mechanism of action of IMT and its effects on various biological processes. Finally, the development of more efficient synthesis methods for IMT could improve its availability for scientific research and potential therapeutic use.
合成法
The synthesis of IMT involves the reaction of 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol with N-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction takes place in anhydrous conditions, and the product is obtained by recrystallization from ethanol. The yield of the reaction is typically around 70%.
科学的研究の応用
IMT has been extensively studied for its potential therapeutic properties. It has been found to exhibit antifungal activity against various fungal strains, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. IMT has also been shown to have anticancer properties, inhibiting the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, IMT has been found to exhibit antibacterial activity against both gram-positive and gram-negative bacteria.
特性
IUPAC Name |
2-[(5-methyl-4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-10(2)18-11(3)16-17-14(18)20-9-13(19)15-12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLKDDBPBBWHJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C(C)C)SCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chloro-2-fluorophenyl)-N-{1-[4-(methylsulfonyl)phenyl]propyl}acetamide](/img/structure/B5345640.png)
![(2R*,3S*,6R*)-5-(2-furoyl)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5345651.png)
![N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5345665.png)
![2-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine](/img/structure/B5345672.png)
![2-iodo-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5345679.png)



![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-{[1-(methoxymethyl)cyclopropyl]methyl}acetamide](/img/structure/B5345722.png)
![2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5345724.png)
![(4aR*,8aR*)-4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5345731.png)

![methyl 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B5345743.png)